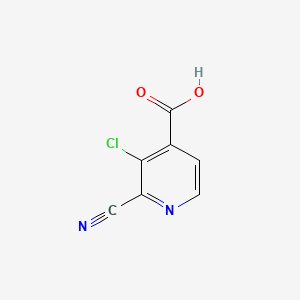
3-CHLORO-2-CYANOISONICOTINIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CHLORO-2-CYANOISONICOTINIC ACID: is a heterocyclic organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chlorine atom, a cyano group, and a carboxylic acid group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-CHLORO-2-CYANOISONICOTINIC ACID typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the chlorination of 2-cyanopyridine followed by carboxylation. The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized processes to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: 3-CHLORO-2-CYANOISONICOTINIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the carboxylic acid group can undergo oxidation to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substituted Pyridines: Formed by nucleophilic substitution.
Aminopyridines: Resulting from the reduction of the cyano group.
Biaryl Compounds: Produced through coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry: 3-CHLORO-2-CYANOISONICOTINIC ACID is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a versatile intermediate in various chemical manufacturing processes .
Mecanismo De Acción
The mechanism by which 3-CHLORO-2-CYANOISONICOTINIC ACID exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
- 3-Chloropyridine-4-carboxylic acid
- 2-Cyanopyridine
- 4-Cyanopyridine
- 3-Cyanopyridine
Comparison: 3-CHLORO-2-CYANOISONICOTINIC ACID is unique due to the presence of both a chlorine atom and a cyano group on the pyridine ring, which imparts distinct reactivity and properties. Compared to other similar compounds, it offers a combination of functionalities that can be exploited in various synthetic and industrial applications .
Propiedades
Número CAS |
1256820-57-1 |
|---|---|
Fórmula molecular |
C7H3ClN2O2 |
Peso molecular |
182.563 |
Nombre IUPAC |
3-chloro-2-cyanopyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-4(7(11)12)1-2-10-5(6)3-9/h1-2H,(H,11,12) |
Clave InChI |
QTWMFXHKNVZGOT-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C(=C1C(=O)O)Cl)C#N |
Sinónimos |
3-chloro-2-cyanoisonicotinic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


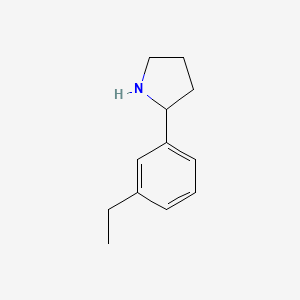
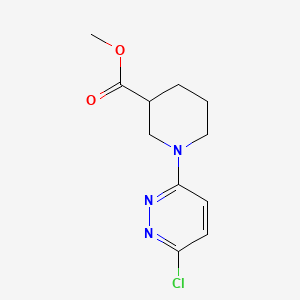
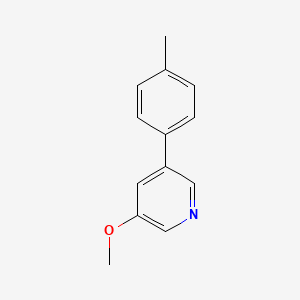
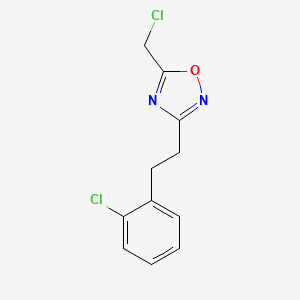
![[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid](/img/structure/B572720.png)
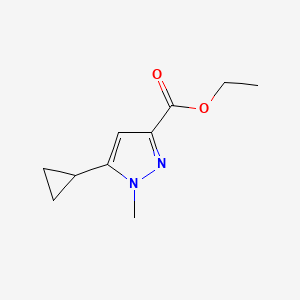
![2-Azaspiro[3.3]heptan-6-ol](/img/structure/B572724.png)
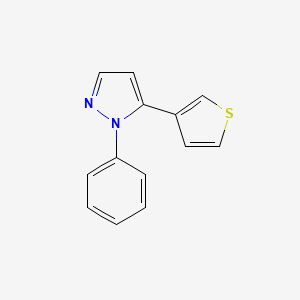
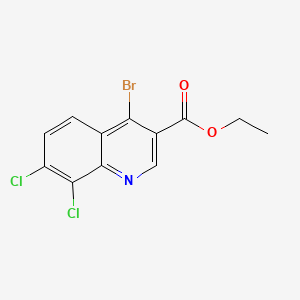
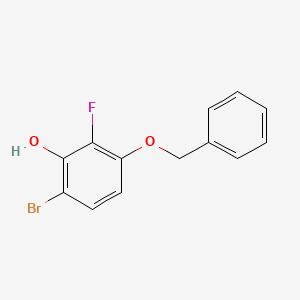
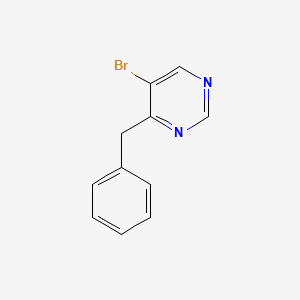
![3-Chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B572732.png)

![3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B572735.png)
